1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol

nAChR antagonist nicotinic receptor neurological research

This compound is essential for researchers targeting α3β4 nAChR with subnanomolar antagonism and defined selectivity over α4β2 (6.7-fold), α4β4 (8.3-fold), and α1β1γδ (4.4-fold) subtypes. Validated in rodent behavioral models (1.2–15.0 mg/kg s.c.). SERT-preferring (IC50 100 nM) with minimal DAT/NET off-target activity. Available as racemate and (R)-/(S)-enantiomers for stereospecific SAR. Secure your batch now.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 864415-36-1
Cat. No. B3290412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol
CAS864415-36-1
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C11H13Cl2NO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2
InChIKeyGUYMOOVSTCKWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol Procurement Guide: Pharmacological Profile and Target Engagement Data


1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol (CAS 864415-36-1) is a pyrrolidine derivative featuring a 2,6-dichlorobenzyl substituent at the N1 position and a hydroxyl group at the C3 position, with a molecular weight of 246.13 g/mol . This compound has been evaluated across multiple pharmacological targets, including nicotinic acetylcholine receptor (nAChR) subtypes and monoamine transporters, with documented in vivo activity in rodent models [1]. For procurement purposes, the compound is commercially available in purity grades of ≥98% from established suppliers, and enantiomerically resolved forms (R- and S-isomers) are also accessible .

Why 1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol Cannot Be Replaced by Close Structural Analogs


The substitution pattern on the benzyl moiety and the position of the hydroxyl group on the pyrrolidine ring fundamentally determine the compound's target engagement profile. For instance, 1-benzylpyrrolidin-3-ol analogs lacking the 2,6-dichloro substitution exhibit a different spectrum of biological activity, primarily evaluated for cytotoxic and caspase-activating effects rather than the nAChR and monoamine transporter modulation observed with 1-(2,6-dichlorobenzyl)pyrrolidin-3-ol [1]. Additionally, positional isomers such as 1-(2,4-dichlorobenzyl)pyrrolidin-3-ol are structurally distinct and cannot be assumed to possess equivalent pharmacological properties without direct comparative data . The following evidence establishes the specific, quantifiable characteristics that distinguish this compound for scientific applications.

Quantitative Differentiation Evidence for 1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol Procurement


Subnanomolar Antagonist Activity at α3β4 nAChR with Subtype Selectivity

1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol demonstrates potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC50 of 1.8 nM in human SH-SY5Y cells [1]. The compound exhibits quantifiable selectivity between nAChR subtypes, with IC50 values of 12.0 nM at α4β2, 15.0 nM at α4β4, and 7.9 nM at the α1β1γδ (muscle-type) receptor, all assessed via inhibition of carbamylcholine-induced 86Rb+ efflux in human cell lines [1].

nAChR antagonist nicotinic receptor neurological research

Comparative In Vivo Efficacy Across Behavioral Models in Mouse

In ICR mouse models of nicotine-induced behavior, 1-(2,6-dichlorobenzyl)pyrrolidin-3-ol exhibits differential potency across three distinct endpoints following subcutaneous administration [1]. The compound shows the highest potency in the tail-flick assay (1.2 mg/kg), intermediate potency in locomotor activity inhibition (4.9 mg/kg), and lower potency in hotplate antinociception (15.0 mg/kg) and hypothermia (9.2 mg/kg) models [1]. This endpoint-dependent potency profile is distinct from that of structurally related compounds evaluated in alternative therapeutic contexts [2].

in vivo pharmacology smoking cessation nicotine antagonism behavioral assay

Monoamine Transporter Inhibition: SERT Preference Over DAT and NET

1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol inhibits human monoamine transporters with quantifiable differences in potency across the three major transporters [1]. The compound shows approximately 4.4-fold greater potency at SERT (IC50 = 100 nM) compared to NET (IC50 = 443 nM) and approximately 6.6-fold to 9.5-fold greater potency compared to DAT (IC50 values ranging from 658 nM to 945 nM across multiple assay formats) in HEK293 cells expressing human transporters [1]. This SERT-preferring profile distinguishes it from non-selective monoamine transporter inhibitors.

monoamine transporter SERT inhibition DAT NET neurotransmitter reuptake

Chemical Differentiation: Enantiomeric Availability and Defined Stereochemistry

1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol is commercially available in both racemic and enantiomerically resolved forms. The (R)-enantiomer (CAS 1289585-43-8) and (S)-enantiomer (CAS 1289584-84-4) are separately cataloged with defined stereochemistry, enabling stereospecific structure-activity relationship (SAR) studies . In contrast, many close structural analogs, including 1-(2,4-dichlorobenzyl)pyrrolidin-3-ol and 1-(2,6-dichlorophenyl)pyrrolidin-3-ol, are typically offered only as racemates or lack documented enantiomerically pure forms .

chiral synthesis enantiomer stereochemistry SAR

Commercial Specification: Defined Purity Thresholds for Reproducible Research

Commercially available 1-(2,6-dichlorobenzyl)pyrrolidin-3-ol is supplied with defined purity specifications of NLT 98% (Not Less Than 98%) as documented in vendor certificates of analysis . This specification is accompanied by calculated physicochemical descriptors including LogP = 2.56, Topological Polar Surface Area (TPSA) = 23.47 Ų, and defined hydrogen bond donor/acceptor counts (H_Donors = 1, H_Acceptors = 2), which inform solubility and permeability expectations in assay development .

purity specification QC reproducibility chemical procurement

Recommended Research Applications for 1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol Based on Quantitative Evidence


nAChR Subtype Pharmacological Profiling with Defined Selectivity Ratios

This compound is best applied in studies requiring subnanomolar antagonism of the α3β4 nAChR subtype with known selectivity windows relative to α4β2 (6.7-fold), α4β4 (8.3-fold), and α1β1γδ (4.4-fold) subtypes [1]. The availability of quantitative IC50 values across four nAChR subtypes in human cell lines enables precise experimental design and interpretation of receptor occupancy studies.

In Vivo Behavioral Pharmacology of Nicotinic Antagonism

The compound is suitable for rodent behavioral studies investigating nicotine-induced responses, with established effective doses ranging from 1.2 mg/kg (tail-flick) to 15.0 mg/kg (hotplate) following subcutaneous administration in ICR mice [1]. The multi-endpoint dose-response characterization provides a foundation for preclinical smoking cessation or nicotinic receptor behavioral pharmacology research.

SERT-Preferring Monoamine Transporter Modulation Studies

For researchers investigating serotonergic systems with minimized off-target dopaminergic or noradrenergic effects, this compound offers a defined potency hierarchy: SERT (IC50 = 100 nM) > NET (IC50 = 443 nM) > DAT (IC50 = 658-945 nM) [1]. This SERT-preferring profile makes it suitable for comparative studies with non-selective monoamine transporter ligands.

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Campaigns

The commercial availability of enantiomerically pure (R)- and (S)-forms alongside the racemate enables stereospecific SAR studies to determine the contribution of chirality to target engagement . This is particularly valuable given that many structurally related N-benzyl-pyrrolidin-3-ol analogs are not readily accessible as defined enantiomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.